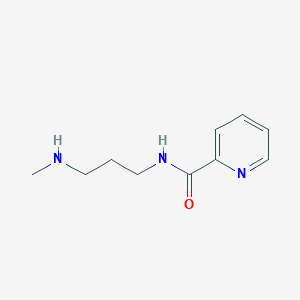

N-(3-(Methylamino)propyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(Methylamino)propyl)picolinamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an amide group linked to a 3-methylamino-propyl chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Methylamino)propyl)picolinamide typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

Amide Formation: The carboxylic acid group is converted to an amide by reacting with 3-methylamino-propylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions:

Oxidation: N-(3-(Methylamino)propyl)picolinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amide derivatives.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

N-(3-(Methylamino)propyl)picolinamide has been explored for its potential therapeutic applications, particularly as an inhibitor in biochemical pathways.

- Enzyme Inhibition : Studies have indicated that derivatives of picolinamide compounds can inhibit specific enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. For instance, modifications to the compound's substituents have resulted in enhanced inhibitory potency, making it a valuable pharmacological tool for investigating lipid signaling pathways in health and disease .

- Anticancer Properties : Research on related picolinamide compounds suggests potential anticancer activity. For example, certain derivatives have been shown to inhibit kinases involved in cancer progression, indicating that this compound could be developed as a therapeutic agent against various cancers .

Agricultural Applications

The compound's bioactivity extends to agricultural science, where it has been identified for its pesticidal properties.

- Pesticidal Activity : N-picolinamide compounds have demonstrated bactericidal and insecticidal activities. They are being researched for their effectiveness against various agricultural pests and pathogens, offering an alternative to conventional pesticides with potentially lower environmental impact .

Materials Science

In materials science, this compound can be utilized in the development of novel materials with specific properties.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. Its ability to form stable interactions with other chemical entities makes it a candidate for enhancing the performance of polymeric materials .

Table 1: Summary of Applications and Findings

作用機序

The mechanism of action of N-(3-(Methylamino)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Pyridine-2-carboxylic acid (3-aminopropyl)-amide: Similar structure but lacks the methyl group on the amino chain.

Pyridine-2-carboxylic acid (3-dimethylamino-propyl)-amide: Contains an additional methyl group on the amino chain.

Uniqueness: N-(3-(Methylamino)propyl)picolinamide is unique due to the presence of the 3-methylamino-propyl chain, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

生物活性

N-(3-(Methylamino)propyl)picolinamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological mechanisms, pharmacological properties, and applications based on various studies and findings.

Chemical Structure and Properties

This compound features a picolinamide backbone with a methylamino substituent on the propyl chain. This structure may influence its interactions with biological targets, enhancing its potential as a pharmacological agent.

The primary mechanism of action for this compound involves its ability to act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions are crucial in bioinorganic chemistry and can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects against specific diseases .

Biological Activities

-

Antitumor Activity :

- Research has indicated that derivatives of picolinamide, including this compound, exhibit potent anti-proliferative effects against various cancer cell lines. For instance, specific derivatives have shown IC50 values below 10 µM against human colon cancer cells (HCT-116 and SW480) and lung cancer cells (SPC-A1) .

- A study highlighted that compounds structurally related to this compound selectively inhibit Aurora-B kinase, which is linked to cancer cell proliferation. This inhibition was observed at significant levels (87% at 10 µM), suggesting a mechanism for its anti-cancer properties .

- Kinase Inhibition :

-

Ligand Properties :

- As a ligand, this compound can bind to metal ions, which may enhance its biological activity through the formation of metal-ligand complexes. This feature is particularly relevant in drug design where metal complexes can exhibit unique biological properties.

Study 1: Antiproliferative Activity

In vitro studies demonstrated that various derivatives of this compound exert broad-spectrum antiproliferative activities. The following table summarizes the IC50 values across different cancer cell lines:

| Compound | HepG2 | MCF-7 | HCT116 | SW480 | A549 | SPC-A1 | A375 | U87 |

|---|---|---|---|---|---|---|---|---|

| 6p | 2.23 | 35.73 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 |

| Sorafenib | 16.30 | >100 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 |

This data indicates that compound 6p outperforms Sorafenib in several instances, suggesting its potential as a more effective therapeutic agent .

Study 2: Kinase Inhibition

Another investigation assessed the inhibitory effects of this compound on various kinases:

| Kinase | % Inhibition at 10 µM |

|---|---|

| Aurora-A | -18 |

| Aurora-B | 87 |

| Axl | -1 |

| Flt3 | -6 |

| KDR | 7 |

| PDGFRα | 0 |

The selective inhibition of Aurora-B kinase provides insight into the compound's mechanism of action and highlights its therapeutic potential in oncology .

特性

IUPAC Name |

N-[3-(methylamino)propyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCLJYAMKRNDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。